ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate
Description
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a synthetic small molecule featuring a quinoline core substituted with a methoxy group at position 6 and a piperidine ring at position 2. The piperidine moiety is further functionalized with an ethyl carboxylate ester and a 4-ethylbenzenesulfonyl group at position 3.
Properties
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-18-6-9-21(10-7-18)34(30,31)24-17-27-23-11-8-20(32-3)16-22(23)25(24)28-14-12-19(13-15-28)26(29)33-5-2/h6-11,16-17,19H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGACHCXNXATNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the sulfonyl group, and the coupling with the piperidine ring. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling with Piperidine Ring: The final step involves the coupling of the quinoline derivative with a piperidine carboxylate ester using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the sulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Overview
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound features a quinoline structure, which is known for its diverse biological activities, making it a subject of interest in various scientific research fields.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects in several areas:
-
Antitumor Activity
- Compounds similar to this have shown significant antitumor properties by inducing apoptosis and inhibiting cancer cell proliferation. For instance, quinoline derivatives are known to disrupt cancer cell cycle progression and promote programmed cell death.
-
Antimicrobial Activity
- The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
-
Enzyme Inhibition
- This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical in various diseases. Its interaction with specific enzymes could lead to the development of new drugs targeting metabolic disorders or cancers.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al., 2018 | Investigated derivatives of quinoline for anticancer activity, demonstrating significant inhibition of cancer cell lines through apoptosis induction. |
| Journal of Medicinal Chemistry | Reported on the structure-activity relationship (SAR) of quinoline derivatives, emphasizing modifications that enhance biological activity against tumors. |
| Tropical Journal of Pharmaceutical Research | Explored the antimicrobial effects of sulfonamide-containing compounds, showing effectiveness against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact molecular pathways involved can vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate with structurally related compounds:
Key Comparative Insights
Sulfonyl vs. Sulfonyl groups are less prone to oxidative metabolism than benzoyl groups, which may extend half-life .
Heterocyclic Core Variations: Quinoline (target compound) offers planar aromaticity for π-π stacking in enzyme active sites, whereas pyridazine () introduces a smaller, more polar heterocycle that may improve aqueous solubility .
Piperidine Modifications :
- The ethyl carboxylate ester in the target compound and its analogs is a common prodrug strategy to enhance bioavailability. Substituents like sulfonyl or benzoyl groups on the piperidine ring influence steric bulk and electronic effects, altering target selectivity .
Biological Activity Trends: Quinoline derivatives with sulfonyl groups (e.g., the target compound) are frequently investigated as kinase inhibitors due to their ability to interact with ATP-binding pockets . In contrast, benzoxazine analogs () are explored for protease inhibition, where sulfonyl groups stabilize transition-state analogs .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-quinoline hybrids (e.g., condensation of sulfonyl chlorides with amine intermediates) .
- SAR Insights : The 4-ethylbenzenesulfonyl group may confer higher selectivity for sulfotransferases or tyrosine kinases compared to chlorophenyl or ethoxybenzoyl variants .
- Limitations: Lack of direct pharmacological data for the target compound necessitates further in vitro profiling.
Biological Activity
Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 364.47 g/mol
- IUPAC Name : this compound
- Functional Groups : Contains a piperidine ring, a quinoline moiety, and a sulfonamide group.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their bacteriostatic effects against a range of pathogens by inhibiting folic acid synthesis. Preliminary studies have indicated that related compounds can effectively combat bacterial strains resistant to conventional antibiotics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications that enhance efficacy:
| Modification | Effect on Activity |
|---|---|
| Addition of ethyl group | Increases lipophilicity and membrane permeability |
| Variation in sulfonamide substituents | Alters binding affinity to target enzymes |
| Changes in quinoline substituents | Modifies cytotoxicity profile |
Case Studies
-
Antitumor Efficacy in Cell Lines :
A study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to our compound, on human cancer cell lines (e.g., MCF-7 and HeLa). Results showed IC50 values in the micromolar range, indicating significant growth inhibition compared to untreated controls . -
Antimicrobial Testing :
In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The presence of the sulfonamide moiety was critical for antibacterial activity . -
Molecular Docking Studies :
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as dihydropteroate synthase, a key enzyme in bacterial folate synthesis. The binding affinity was found to be comparable to established sulfa drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
